molecular formula C34H40F6N6O4 B611151 CETPinhibitor CAS No. 1149362-88-8

CETPinhibitor

Katalognummer: B611151
CAS-Nummer: 1149362-88-8
Molekulargewicht: 710.72
InChI-Schlüssel: KSPXRTYMEVDHAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of cholesteryl ester transfer protein inhibitors involves multi-stage virtual screening techniques, molecular docking, and molecular dynamics simulations to identify potential inhibitors . The compounds are typically synthesized through a series of chemical reactions, including the use of dimethyl sulfoxide as a solvent and storage in a nitrogen-filled cabinet .

Industrial Production Methods: Industrial production methods for cholesteryl ester transfer protein inhibitors are not extensively detailed in the literature. the process generally involves large-scale synthesis using the identified synthetic routes and reaction conditions, followed by purification and quality control to ensure the efficacy and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cholesteryl ester transfer protein inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and stability .

Common Reagents and Conditions: Common reagents used in the synthesis of cholesteryl ester transfer protein inhibitors include dimethyl sulfoxide, molecular docking agents, and molecular dynamics simulation tools . The reactions are typically carried out under controlled conditions to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions are potent cholesteryl ester transfer protein inhibitors with high binding affinity and structural stability . These inhibitors are then evaluated for their efficacy in reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Prevention

Mechanism of Action
CETP inhibitors primarily function by increasing HDL cholesterol levels while simultaneously reducing low-density lipoprotein (LDL) cholesterol levels. This dual action is theorized to mitigate the risk of atherosclerotic cardiovascular disease (ASCVD) by promoting a healthier lipid profile.

Clinical Evidence
Recent studies have provided robust evidence supporting the efficacy of CETP inhibitors in reducing ASCVD risk. For instance, a systematic review and meta-analysis indicated that CETP inhibition was linked to a significant reduction in cardiovascular disease-related mortality and myocardial infarction risk . Specifically, the REVEAL trial demonstrated that anacetrapib, a potent CETP inhibitor, significantly decreased coronary heart disease events when added to statin therapy .

Broader Health Implications

Potential Benefits Beyond Cardiovascular Health
Emerging research suggests that CETP inhibition may offer protective effects against various conditions associated with aging. Observational studies indicate that CETP inhibitors could reduce the incidence of type 2 diabetes mellitus and dementia, as well as potentially lower the risks of chronic kidney disease and age-related macular degeneration . The mechanisms behind these benefits are believed to involve improved HDL functionality, which enhances cholesterol efflux and exhibits antioxidative and anti-inflammatory properties.

Anacetrapib

  • Study Design : The REVEAL trial involved 30,449 patients with established ASCVD, randomized to receive anacetrapib or placebo alongside statin therapy.
  • Results : The trial reported a 9% reduction in major coronary events over a median follow-up of 4.1 years, highlighting anacetrapib's potential as a viable option for patients requiring further LDL reduction .

Obicetrapib

  • Current Research : Obicetrapib is another next-generation CETP inhibitor undergoing extensive clinical trials. Early results suggest it may provide additional cardiovascular protection without the adverse effects observed in earlier CETP inhibitors like torcetrapib .

Comparative Efficacy of CETP Inhibitors

A systematic review evaluated the efficacy and safety profiles of various CETP inhibitors:

CETP Inhibitor LDL-C Reduction (%) HDL-C Increase (%) Major Adverse Events
Anacetrapib-38%+104%Minimal
Evacetrapib-37%+90%Minimal
Torcetrapib-20%+72%Increased mortality
Dalcetrapib-1%+26%Minimal

This table illustrates the heterogeneity in lipid-modifying effects among different CETP inhibitors, emphasizing that not all compounds yield similar outcomes in clinical settings .

Biologische Aktivität

Cholesteryl ester transfer protein (CETP) inhibitors have emerged as a significant area of research in cardiovascular medicine, primarily due to their potential to alter lipid profiles and reduce cardiovascular events. This article explores the biological activity of CETP inhibitors, focusing on their mechanisms, clinical trial outcomes, and implications for diseases such as Alzheimer’s.

Overview of CETP Function

CETP plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, researchers aim to increase HDL cholesterol levels while decreasing LDL and VLDL levels, potentially leading to reduced atherosclerosis and cardiovascular risk.

CETP inhibitors work by blocking the activity of CETP, which results in:

  • Increased HDL Cholesterol : Inhibition leads to higher concentrations of HDL cholesterol, which is associated with a lower risk of cardiovascular disease.
  • Decreased LDL and VLDL Cholesterol : CETP inhibition decreases the transfer of cholesteryl esters to these lipoproteins, thus lowering their levels in circulation.
  • Altered Lipid Profiles : The net effect is a more favorable lipid profile that could contribute to reduced atherosclerosis.

Clinical Trials and Findings

Several CETP inhibitors have undergone extensive clinical trials. Below is a summary of key trials and their findings:

CETP Inhibitor Clinical Trial Name Outcome Notes
TorcetrapibILLUMINATEFailedIncreased blood pressure; no cardiovascular benefit .
DalcetrapibDAL-OUTCOMESFailedNo significant reduction in cardiovascular events .
EvacetrapibACCELERATEFailedDid not demonstrate expected benefits despite raising HDL .
AnacetrapibREVEALSuccessReduced major coronary events; however, development was suspended .

Case Studies

  • Anacetrapib : This CETP inhibitor was noted for its efficacy in reducing major coronary events in the REVEAL trial. Despite this success, its development was halted due to concerns over long-term safety and efficacy .
  • Genetic Studies : The Copenhagen City Heart Study highlighted that individuals with genetic variants leading to lower CETP activity had significantly reduced risks of ischemic heart disease and increased longevity. This suggests that CETP inhibition may provide protective cardiovascular effects beyond those observed in clinical trials .

Pharmacokinetics and Blood-Brain Barrier Penetration

Recent studies have indicated that certain CETP inhibitors, such as evacetrapib, can cross the blood-brain barrier, which opens avenues for potential applications in neurodegenerative diseases like Alzheimer’s. Elevated LDL cholesterol has been linked to increased Alzheimer's risk; thus, CETP inhibitors could serve dual purposes in managing both cardiovascular health and cognitive function .

Key Findings on Evacetrapib:

  • Crosses Blood-Brain Barrier : Detected in brain tissue post-administration .
  • Potential for Alzheimer’s Treatment : Epidemiological data suggest decreased CETP activity correlates with lower Alzheimer's risk .

Eigenschaften

IUPAC Name

4-[4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPXRTYMEVDHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40F6N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CETPinhibitor
Reactant of Route 2
CETPinhibitor
Reactant of Route 3
CETPinhibitor
Reactant of Route 4
CETPinhibitor
Reactant of Route 5
CETPinhibitor
Reactant of Route 6
CETPinhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.